N-(2,5-dimethoxyphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide
Description
N-(2,5-Dimethoxyphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide (molecular formula: C₁₈H₂₅N₃O₄S; molecular weight: 379.48 g/mol) is a piperazine-1-carbothioamide derivative characterized by two distinct aromatic substituents: a 2,5-dimethoxyphenyl group and a 4-hydroxyphenyl group. The compound’s structure combines electron-donating methoxy groups with a polar hydroxyl moiety, which may influence its physicochemical properties, such as solubility, hydrogen-bonding capacity, and receptor-binding interactions .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-24-16-7-8-18(25-2)17(13-16)20-19(26)22-11-9-21(10-12-22)14-3-5-15(23)6-4-14/h3-8,13,23H,9-12H2,1-2H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVOZGOXHDNSFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C19H23N3O3S
- Molecular Weight : 373.5 g/mol
- CAS Number : 708247-07-8
The compound features a piperazine core substituted with a dimethoxyphenyl and a hydroxyphenyl group, which are crucial for its biological interactions.
This compound has been studied for its role as an inhibitor of glutaminyl cyclase (QC), an enzyme involved in the cyclization of N-terminal glutamine residues into pyroglutamic acid. This inhibition may have implications in neurodegenerative diseases, where glutaminergic signaling is disrupted .
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. This activity is critical in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegeneration .
Antimicrobial Activity
The compound's structural analogs have shown promising antimicrobial effects, suggesting potential applications in treating infections. The presence of the hydroxyphenyl moiety is believed to enhance this activity by facilitating interactions with microbial cell membranes .
Anticancer Potential
Studies have demonstrated that derivatives of piperazine compounds exhibit cytotoxicity against various cancer cell lines. The ability to inhibit cell proliferation and induce apoptosis has been observed, particularly in colon carcinoma cells .
Case Studies and Research Findings
- Inhibition of Glutaminyl Cyclase :
- Antioxidant Properties :
- Cytotoxicity Against Cancer Cells :
Comparative Table of Biological Activities
| Activity Type | Compound Tested | Result |
|---|---|---|
| Glutaminyl Cyclase Inhibition | This compound | Significant inhibition observed |
| Antioxidant Activity | Similar piperazine derivatives | High antioxidant capacity |
| Anticancer Activity | Piperazine derivatives | IC50 < 10 µM against colon cancer cells |
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound N-(2,5-dimethoxyphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide:
Compound Information
N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide, also referred to as this compound, has the molecular formula C19 H22 Cl N3 O3 S and a molecular weight of 407.92 .
Details
Potential Applications
While the provided search results do not offer explicit case studies or comprehensive data tables specifically for this compound, they do point to areas of research where similar compounds are being explored:
- Tyrosinase Inhibition: Several (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives have been designed, synthesized, and tested for their inhibitory effects on tyrosinase (TYR), an enzyme involved in melanin biosynthesis . These compounds, including those based on the 4-hydroxyphenylpiperazine group, show potential as therapeutic agents for human diseases related to melanin production .
- Diabetes Treatment: Some synthetic derivatives of bromophenols have demonstrated potential in reducing blood glucose levels and improving insulin signaling . For example, compound 2.5, a synthetic derivative of bromophenol 2.4, has shown promising results in animal models of diabetes . It can interact with PTP1B, improve insulin signaling, and exhibit hypoglycemic activity .
- Melanin-Concentrating Hormone Receptor 1 Antagonists: Piperazine derivatives, such as NGD-4715, are being investigated for the treatment of obesity as melanin-concentrating hormone receptor 1 antagonists .
- Antifungal and Antibacterial Properties: Certain piperazine derivatives have demonstrated antifungal and antibacterial properties .
Comparison with Similar Compounds
Substituent Variations in Piperazine-1-carbothioamide Derivatives
The following table summarizes key structural analogs and their substituent differences:
Key Observations :
Physicochemical and Analytical Data Comparison
The following table compares analytical parameters for selected compounds:
Key Observations :
- Retention Time Trends : Compounds with polar groups (e.g., hydroxyl) are expected to exhibit shorter retention times in reversed-phase LC-MS due to reduced hydrophobicity. However, the target’s retention time is unreported in the evidence.
- HRMS Accuracy : The close match between calculated and observed HRMS values in analogs (e.g., compound 31: Δ = 0.0015) validates structural confirmation methods applicable to the target compound .
Implications of Structural Differences
- Hydrogen-Bonding Capacity : The hydroxyl group in the target compound may improve binding to hydrophilic targets (e.g., enzymes or receptors with polar active sites) compared to analogs with methyl or chloro groups.
- Electron Effects: Methoxy groups are electron-donating, which could stabilize charge-transfer interactions in biological systems, contrasting with electron-withdrawing groups (e.g., cyano in compound 32) .
Q & A
Q. What are the common synthetic routes for N-(2,5-dimethoxyphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with piperazine ring formation via ethylenediamine and dihaloalkanes under basic conditions. The 4-hydroxyphenyl group is introduced via nucleophilic substitution (e.g., using 4-hydroxyphenyl isothiocyanate), while the 2,5-dimethoxyphenyl moiety is added through coupling reactions. Intermediates are characterized using 1H/13C NMR and FT-IR to confirm functional groups and substitution patterns . Final purity is validated via HPLC or elemental analysis (e.g., C, H, N content within ±0.3% of theoretical values) .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1D (1H, 13C) and 2D (COSY, HMQC, HMBC) NMR resolve stereochemistry and connectivity. For example, HMBC correlations confirm the thiourea linkage between the piperazine and aromatic groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]+: 415.15; observed: 415.14) .
- X-ray Diffraction (XRD) : Single-crystal XRD confirms spatial arrangement, critical for structure-activity relationship (SAR) studies .
Q. What in vitro assays are used for preliminary biological screening of this compound?
- Methodological Answer :
- Enzyme Inhibition : Assays measuring IC50 against targets like kinases or phosphatases (e.g., using fluorescence-based substrates).
- Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) quantify affinity (Ki values).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 <10 µM suggests therapeutic potential) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Catalyst Screening : Test bases (e.g., DBU vs. K2CO3) to enhance coupling efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during thiourea formation .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) enhances purity (>95%) .
Q. How to resolve contradictions in spectral data during structural analysis?
- Methodological Answer :
- Ambiguous NMR Peaks : Use 2D NMR (e.g., NOESY to distinguish regioisomers) .
- Mass Fragmentation Anomalies : Compare experimental MS/MS patterns with computational simulations (e.g., using MassFrontier).
- Crystallization Challenges : Optimize solvent mixtures (e.g., DCM/hexane) for single-crystal growth to resolve stereochemical ambiguities .
Q. What factors influence the pharmacokinetic properties of this compound?
- Methodological Answer :
- Solubility : The 4-hydroxyphenyl group enhances aqueous solubility (logP ~2.5), while methoxy groups reduce it. Adjust via salt formation (e.g., hydrochloride) .
- Metabolic Stability : Cytochrome P450 inhibition assays identify metabolic hotspots. Introduce electron-withdrawing groups (e.g., -CF3) to slow oxidation .
- Permeability : Caco-2 cell monolayer assays predict intestinal absorption. Substituents like -OH improve permeability via hydrogen bonding .
Q. How to elucidate the mechanism of action in complex biological systems?
- Methodological Answer :
- Target Deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
- Pathway Analysis : RNA-seq or proteomics post-treatment reveals downstream effects (e.g., apoptosis markers like caspase-3 activation) .
- Molecular Dynamics (MD) Simulations : Model interactions with putative targets (e.g., serotonin receptors) to identify key binding residues .
Q. How to design SAR studies to explore the role of substituents on bioactivity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified methoxy (e.g., 2,4- vs. 2,5-dimethoxy) or hydroxyl groups (e.g., methyl-protected -OH) .
- Activity Clustering : Cluster IC50 values against biological targets to identify critical substituents (e.g., 2,5-dimethoxy enhances kinase inhibition by 3-fold vs. 2,4-dimethoxy) .
- 3D-QSAR Models : Use CoMFA or CoMSIA to correlate spatial electronic features with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
